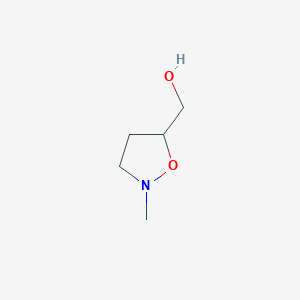
(2-Methyl-1,2-oxazolidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-1,2-oxazolidin-5-yl)methanol is a chemical compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This particular compound is characterized by a methyl group at the second position and a hydroxymethyl group at the fifth position of the oxazolidine ring. Oxazolidines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,2-oxazolidin-5-yl)methanol typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and provides good to excellent yields of the target product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions, utilizing transition metal-catalyzed cascade reactions or extended one-pot asymmetric azaelectrocyclization . These methods are designed to be efficient and cost-effective, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-1,2-oxazolidin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
(2-Methyl-1,2-oxazolidin-5-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methyl-1,2-oxazolidin-5-yl)methanol involves its interaction with specific molecular targets. In biological systems, oxazolidine derivatives can inhibit bacterial protein synthesis by binding to the ribosomal RNA, thereby preventing the formation of the initiation complex . This action is crucial in the development of antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolidinones: These compounds share a similar oxazolidine ring structure but differ in their functional groups and biological activities.
Spirooxazolidines: These are oxazolidine derivatives with a spirocyclic structure, offering unique chemical properties.
Oxazolidines with different substituents: Variations in the substituents on the oxazolidine ring can lead to different chemical and biological properties.
Uniqueness
(2-Methyl-1,2-oxazolidin-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its hydroxymethyl group at the fifth position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
167393-03-5 |
|---|---|
Molekularformel |
C5H11NO2 |
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
(2-methyl-1,2-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C5H11NO2/c1-6-3-2-5(4-7)8-6/h5,7H,2-4H2,1H3 |
InChI-Schlüssel |
VHUJAVUZMMXFLT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


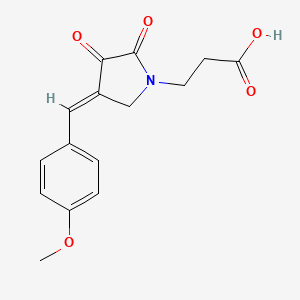
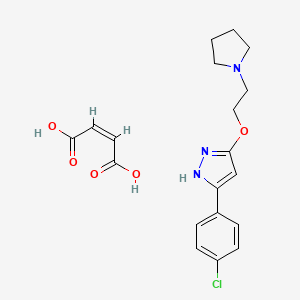
![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
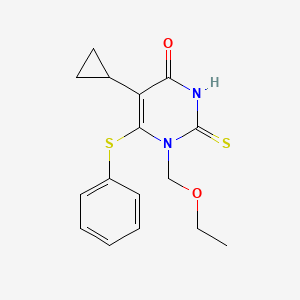
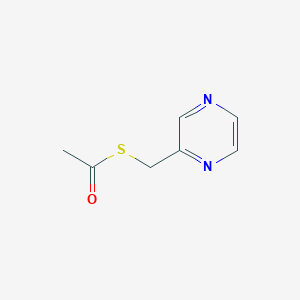
![3-ethyl-6-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12916701.png)
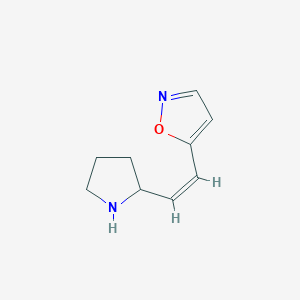
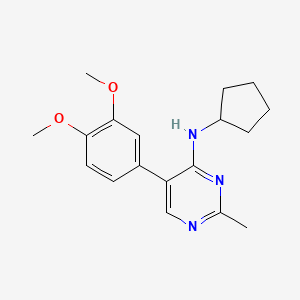


![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)


